molecular formula C15H11Cl2NO3 B2900749 2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide CAS No. 862659-78-7

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide

Cat. No. B2900749
CAS RN: 862659-78-7
M. Wt: 324.16
InChI Key: PYZFJPKOMZSNOH-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide, also known as 2CFFA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as phenoxyacetamides and is composed of a phenyl ring with two chlorine atoms and a formyl group linked to an acetamide group. 2CFFA has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE) and has been used in research related to Alzheimer's disease.

Scientific Research Applications

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide has been studied for its potential applications in scientific research, particularly in the area of Alzheimer's disease. It has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors have been studied as potential treatments for Alzheimer's disease as they can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in patients with the disease.

Mechanism of Action

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). It binds to the active site of the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. This results in higher levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been studied for its potential to improve cognitive function in patients with Alzheimer's disease. It has been found to increase the levels of acetylcholine in the brain, which can help to improve memory and other cognitive functions. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may help to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is a potent inhibitor of AChE, making it useful for studying the enzyme. However, it is also limited in its applications. It has been found to be toxic in higher doses and can also cause side effects such as headaches and nausea.

Future Directions

The potential applications of 2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide are still being explored. Further research could be conducted to investigate its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, research could be conducted to investigate its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to investigate the mechanism of action of this compound and to develop more potent and selective inhibitors of AChE. Finally, research could be conducted to investigate the potential for this compound to interact with other drugs and to assess its potential toxicity in humans.

Synthesis Methods

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide can be synthesized using a two-step process. The first step involves the reaction of 2-chlorophenylacetic acid with 4-formylbenzoyl chloride in the presence of anhydrous sodium acetate to form this compound. The second step involves the reaction of the compound with triethylamine in the presence of anhydrous sodium acetate to form the desired product.

properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-11-3-1-2-4-13(11)18-15(20)9-21-14-6-5-10(8-19)7-12(14)17/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZFJPKOMZSNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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